molecular formula C21H16N4O4S B12942748 Benzenesulfonamide, 4-methyl-N-[2-(4-nitrophenyl)-4-quinazolinyl]- CAS No. 61335-57-7

Benzenesulfonamide, 4-methyl-N-[2-(4-nitrophenyl)-4-quinazolinyl]-

Cat. No.: B12942748
CAS No.: 61335-57-7
M. Wt: 420.4 g/mol
InChI Key: UEGWQQXRGUJBDE-UHFFFAOYSA-N
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Description

4-Methyl-N-(2-(4-nitrophenyl)quinazolin-4-yl)benzenesulfonamide is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(2-(4-nitrophenyl)quinazolin-4-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the condensation of anthranilic acid with formamide to form the quinazoline ring . Subsequent nitration and sulfonation reactions introduce the nitrophenyl and benzenesulfonamide groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(2-(4-nitrophenyl)quinazolin-4-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the functional groups introduced .

Scientific Research Applications

4-Methyl-N-(2-(4-nitrophenyl)quinazolin-4-yl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-N-(2-(4-nitrophenyl)quinazolin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. The quinazoline core can inhibit certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling pathways . This inhibition can result in the suppression of cancer cell proliferation and the induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-N-(2-(4-nitrophenyl)quinazolin-4-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct biological activities. The presence of the nitrophenyl group enhances its potential as an antibacterial and anticancer agent, while the benzenesulfonamide group contributes to its solubility and stability .

Properties

CAS No.

61335-57-7

Molecular Formula

C21H16N4O4S

Molecular Weight

420.4 g/mol

IUPAC Name

4-methyl-N-[2-(4-nitrophenyl)quinazolin-4-yl]benzenesulfonamide

InChI

InChI=1S/C21H16N4O4S/c1-14-6-12-17(13-7-14)30(28,29)24-21-18-4-2-3-5-19(18)22-20(23-21)15-8-10-16(11-9-15)25(26)27/h2-13H,1H3,(H,22,23,24)

InChI Key

UEGWQQXRGUJBDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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